7-Propyl-1-azaspiro[3.5]nonane
Description
Spirocyclic Scaffolds: Conformational Rigidity and Three-Dimensionality in Organic Chemistry
Spirocyclic scaffolds are compounds containing at least two molecular rings connected by a single common atom. This structural feature imparts a high degree of conformational rigidity and a distinct three-dimensional (3D) geometry. Unlike their linear or planar counterparts, the fixed spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. The move towards greater three-dimensionality is a key trend in modern drug discovery, as it allows for better mimicry of natural products and more effective interaction with the complex 3D structures of proteins.
Significance of Azaspiro[3.5]nonane Core Structures in Advanced Chemical Synthesis
The azaspiro[3.5]nonane core, which features a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a spiro-carbon, is a particularly valuable scaffold in medicinal chemistry. The presence of the nitrogen atom provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds. These structures can serve as bioisosteres for other cyclic amines, such as piperidine (B6355638), offering a novel chemical space with potentially improved pharmacological properties. The synthesis of these complex structures often requires sophisticated chemical methods, and the development of efficient synthetic routes is an active area of research. For instance, derivatives of the closely related 2-azaspiro[3.3]heptane have been synthesized and validated as effective bioisosteres of piperidine. researchgate.net
The versatility of the azaspiro[3.5]nonane framework is demonstrated by the wide range of biological activities exhibited by its derivatives. For example, certain 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists, showing potential for the treatment of diabetes. Other related spirocyclic systems, such as 1-thia-4-azaspiro[4.5]decan-3-ones, have shown promise as antiviral agents.
Overview of Research Trajectories for 7-Propyl-1-azaspiro[3.5]nonane and Related Architectures
While specific research findings on this compound are not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. The propyl group attached to the nitrogen atom of the azaspiro[3.5]nonane core introduces a lipophilic element that can influence the compound's pharmacokinetic and pharmacodynamic properties.
Research on analogous structures provides insights into the potential applications of this compound. For instance, studies on various N-substituted 1-azaspiro[3.5]nonane derivatives could explore their activity as ligands for various receptors or enzymes. The core structure is a versatile building block, and modifications of the propyl group or the cyclohexane ring could lead to the discovery of compounds with a wide range of biological activities. biosynth.com
Given the interest in spirocyclic scaffolds, it is anticipated that future research will focus on the development of efficient synthetic methods for this compound and the evaluation of its biological properties. The exploration of its potential as a scaffold in the design of new therapeutic agents for various diseases remains a promising avenue for investigation.
Detailed Research Findings
While dedicated studies on this compound are limited, the broader class of azaspiro[3.5]nonanes has been the subject of significant research. The following data on related compounds illustrates the potential of this chemical class.
Table 1: Physicochemical Properties of Azaspiro[3.5]nonane and a Derivative
| Property | 7-Azaspiro[3.5]nonane | 7-Azaspiro[3.5]nonane hydrochloride |
| Molecular Formula | C8H15N | C8H16ClN |
| Molecular Weight | 125.22 g/mol | 161.67 g/mol |
| CAS Number | 766-34-7 | 1414885-16-7 |
Data sourced from PubChem. nih.govbiosynth.com
Table 2: Biological Activity of a Related Azaspiro[3.5]nonane Derivative
| Compound | Target | Activity | Therapeutic Area |
| A 7-azaspiro[3.5]nonane derivative | GPR119 | Agonist | Diabetes |
Information based on a study of novel 7-azaspiro[3.5]nonane derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
7-propyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C11H21N/c1-2-3-10-4-6-11(7-5-10)8-9-12-11/h10,12H,2-9H2,1H3 |
InChI Key |
XCZDBPCQVXYNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
Synthetic Methodologies for Azaspiro 3.5 Nonane Scaffolds
Foundational Strategies for Spirocyclic Ring System Construction
The fundamental approaches to building spirocyclic frameworks often involve intramolecular reactions that form the key spiro-carbon center. These methods are prized for their efficiency and ability to generate complex three-dimensional structures from simpler, linear precursors.
Cyclization reactions are a cornerstone for the synthesis of spirocyclic systems like azaspiro[3.5]nonanes. smolecule.com These reactions typically involve the formation of a new ring by creating a bond between two atoms within the same molecule. A common strategy involves the intramolecular cyclization of a suitably substituted precursor. For instance, the synthesis of 2-azaspiro[3.5]nonane derivatives can be achieved through a two-step cyclization process that offers high yields (over 82%) under mild conditions, making it suitable for larger-scale production.
The process often begins with precursors containing both the nitrogen atom and the groups required for ring closure. smolecule.com For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves a two-step cyclization where the first step is the reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal, followed by a second cyclization using a reducing agent like lithium aluminum hydride (LiAlH₄). evitachem.com Protecting group strategies, such as using a tert-butoxycarbonyl (Boc) group for the nitrogen atom, are frequently employed to prevent undesired side reactions during the synthesis.
Condensation-cyclization reactions provide another robust route to azaspiro[3.5]nonane scaffolds. This sequence typically involves the initial condensation of two or more molecules to form an intermediate, which then undergoes an intramolecular cyclization to yield the final spirocycle.
One documented method for a related structure, 2-oxa-5-azaspiro[3.5]nonane, involves the condensation of appropriate precursors followed by cyclization under acidic or basic conditions. A more specific example is the synthesis of 2-oxa-7-azaspiro[3.5]nonane, which can start from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide. smolecule.commdpi.com Similarly, 2-Azaspiro[3.5]nonane itself can be synthesized via the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by an oxidative cyclization step. These methods highlight the versatility of condensation reactions in building the necessary precursors for the final ring-closing step.
Advanced Synthetic Approaches to Azaspiro[3.5]nonane Frameworks
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing spirocyclic systems, offering greater control over stereochemistry and functional group tolerance.
Transition metal catalysis has become a powerful tool for constructing complex molecular architectures, including spirocycles. thieme-connect.de Catalysts based on metals like palladium (Pd) are particularly effective. For instance, palladium-catalyzed hydrogenolysis is used to cleave benzyl (B1604629) protecting groups, a crucial step in exposing reactive nitrogen centers for cyclization. smolecule.com In an alternative approach, sulfonamide-directed C–H activation using a Pd(OAc)₂ catalyst can facilitate intramolecular C–S bond formation to yield a thia-azaspirocyclic core, a strategy that could be adapted for azaspiro[3.5]nonane synthesis. Copper/silver catalysis has also been employed in the oxidative ipso-annulation of alkynes to construct spiro smolecule.comtrienones, demonstrating the broader applicability of transition metals in spirocyclization. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium(II) acetate (B1210297) / Bidentate Ligands | Sulfonamide-directed C–H activation | Forms the spirocenter via intramolecular C–S bond formation under microwave irradiation. | |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenolysis | Removes benzyl protecting groups to enable subsequent cyclization steps. | smolecule.com |
| Copper (Cu) / Silver (Ag) | Oxidative ipso-annulation | Constructs spiro smolecule.comtrienones through C-H oxidative coupling and dearomatization. | rsc.org |
| Rhodium(II) | Catalyzed spirocyclization with tetrahydrofuran | Proceeds via oxonium ylide formation and rearrangement to form oxa-azaspiro scaffolds. | nih.gov |
Photocatalysis and electrocatalysis represent modern, green chemistry approaches to synthesis, often proceeding under mild conditions without the need for harsh reagents.
Visible-light-driven photocatalysis can be used to generate nitrogen-centered radicals from precursors like N-allylsulfonamides, which then undergo cyclization to form β-spirocyclic pyrrolidines. acs.org Iridium-based photocatalysts are effective for this transformation, which occurs under blue LED irradiation. This strategy offers high selectivity and the potential for scaling up in flow reactors. acs.org Synergistic photocatalysis and organocatalysis have been used to synthesize 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition, a method that is both metal-free and highly atom-efficient. mdpi.com
Electrocatalysis provides another route for cyclization without external chemical oxidants. organic-chemistry.org An electrocatalytic method for the dehydrogenative cyclization of 2-vinylanilides to form indoles has been developed using an organic redox catalyst. organic-chemistry.org This process, which involves generating nitrogen-centered radicals via electrochemical oxidation, demonstrates the potential for electrocatalytic strategies in the synthesis of nitrogen-containing heterocycles, including spirocyclic variants. organic-chemistry.org
Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metals for various oxidative transformations, including the synthesis of heterocycles. semanticscholar.orgucl.ac.uk These reagents can mediate the oxidative cyclization of functionalized amides and phenols to form spirocyclic systems. beilstein-journals.org
For instance, iodoarene catalysts can be used for the spirocyclization of amides to form spirocyclic compounds in high yields. beilstein-journals.org The active iodine(III) species is generated in situ by the oxidation of an iodotoluene precatalyst. beilstein-journals.org Phenyliodine(III) diacetate (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA) are common stoichiometric reagents used to induce the spirocyclization of phenols and N-methoxybenzamides. beilstein-journals.org These reactions often proceed via dearomatization of an aromatic ring to construct the spiro center. core.ac.uk This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net
| Reagent/Precatalyst | Oxidant | Substrate Type | Reaction | Reference |
|---|---|---|---|---|
| Iodotoluene (10 mol %) | mCPBA | Functionalized amides | Catalytic spirocyclization | beilstein-journals.org |
| PIFA | - | Substituted phenols | Stoichiometric spirocyclization | beilstein-journals.org |
| Bis(iodoarene) | mCPBA | Arylalkynes | In situ generation of active I(III) species for cyclization | beilstein-journals.org |
| PhI(OAc)₂ | - | N-Allylamides | Inter-/intramolecular aminohydroxylation to form oxazolines | semanticscholar.org |
[2+2] Cycloaddition Strategies for Azetidine (B1206935) Ring Formation
The photochemical [2+2] cycloaddition, also known as the aza Paternò-Büchi reaction, presents a direct and efficient method for constructing the four-membered azetidine ring. semanticscholar.org This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring in a single step. semanticscholar.org While this method offers high regio- and stereoselectivity, its application has faced some limitations. semanticscholar.org
Recent advancements have expanded the utility of this reaction. For instance, visible light-mediated [2+2] cycloadditions using an iridium photocatalyst have been developed for the synthesis of azetidines from oximes and olefins. chemrxiv.org This protocol is noted for its operational simplicity and tolerance of various functional groups. chemrxiv.org Another approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S−NCO) to yield spirocyclic β‐lactams, which can then be reduced to the corresponding 1-azaspiro[3.3]heptanes. researchgate.net
The intramolecular variant of the aza Paternò-Büchi reaction has also been successfully employed. For example, intramolecular [2+2] cycloaddition of an excited styrene (B11656) moiety with an adjacent oxime has been shown to produce bicyclic azetidines in high yield and diastereoselectivity. semanticscholar.org These photocycloaddition strategies are pivotal in rapidly assembling the strained four-membered ring of the azaspiro[3.5]nonane scaffold. semanticscholar.orgrsc.org
Sequential Cyclization Protocols
Sequential cyclization offers a robust alternative for constructing the azaspiro[3.5]nonane system. These multi-step approaches often involve the initial formation of one ring followed by the closure of the second. A common strategy involves the condensation of precursors followed by cyclization under acidic or basic conditions. For instance, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been achieved via a two-step cyclization process with yields exceeding 82%. google.com This method is advantageous for its mild reaction conditions and suitability for large-scale production. google.com
Another sequential approach involves the reduction of cyano intermediates followed by Boc-protection and mesylate formation to facilitate the final ring closure. Domino radical bicyclization has also emerged as a powerful tool for constructing azaspiro frameworks, where radical initiators trigger tandem ring formations. smolecule.comacs.org Additionally, a sequence involving a Petasis reaction followed by a Grubbs ring-closing metathesis (RCM) has been utilized for the scalable synthesis of spirocyclic building blocks. chemrxiv.org
Stereoselective Synthesis of Azaspiro[3.5]nonane Derivatives
Controlling the stereochemistry at the spirocenter is crucial for the biological activity of azaspiro[3.5]nonane derivatives. Several stereoselective methods have been developed to achieve high enantiomeric and diastereomeric purity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of azaspiro[3.5]nonane derivatives. For example, the diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis–Ellman's imines) has been reported to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonanes. beilstein-journals.orgrsc.org This three-step procedure demonstrates high diastereoselectivity, with diastereomeric ratios (dr) up to 98:2. rsc.org
The use of chiral auxiliaries like pseudoephedrine is another established method. wikipedia.org After reaction with a carboxylic acid, the resulting amide can be deprotonated to form an enolate that reacts with high stereocontrol. wikipedia.org Oxazolidinone auxiliaries, popularized by David A. Evans, are also widely used in stereoselective alkylations and aldol (B89426) reactions to create specific stereocenters. wikipedia.org
Asymmetric Catalysis in Spirocenter Construction
Asymmetric catalysis offers an efficient way to construct the chiral spirocenter. Chiral phosphoric acids (CPA) have proven to be versatile catalysts in various asymmetric reactions, including intramolecular aza-Michael reactions, leading to enantioenriched nitrogen heterocycles. whiterose.ac.uk These catalysts are particularly valuable as they avoid potential contamination with toxic heavy metals that can be an issue with transition metal catalysts in large-scale syntheses. whiterose.ac.uk
Transition metal catalysis also plays a role in stereoselective synthesis. For example, a [Cp*Ru(cod)Cl]-catalyzed cyclization of protected alkynylpyrrolidine has been shown to furnish a 1-azaspiro beilstein-journals.orgbeilstein-journals.org-nonane derivative as a single diastereomer. wiley.com
Diastereoselective Methods
Diastereoselective methods are fundamental in creating specific stereoisomers of azaspiro[3.5]nonane derivatives. A notable example is the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman's imines, which yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonanes. rsc.orgsmolecule.com This method is applicable to the synthesis of various 1-substituted 2-azaspiro[3.4]octanes and 2-azaspiro[3.5]nonanes. rsc.org
The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has also been adapted for diastereoselective synthesis. researchgate.net Diastereoselective versions using chiral auxiliaries have been developed for the synthesis of specific chiral cyclic compounds. researchgate.net
Protective Group Strategies in Azaspiro[3.5]nonane Synthesis
Protecting groups are essential in the multi-step synthesis of complex molecules like azaspiro[3.5]nonanes to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability and the conditions for its removal. jocpr.com
In the synthesis of azaspiro[3.5]nonane derivatives, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom of the azetidine ring. smolecule.com It can be readily introduced and later removed under standard conditions, such as catalytic hydrogenation or acidolysis. The chloroacetyl protecting group is another option, which can be selectively cleaved in the presence of other ester functions using sterically hindered tertiary amines like diazabicyclo[2.2.2]octane (DABCO). researchgate.net
Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are particularly valuable in complex syntheses. jocpr.com This allows for the sequential deprotection and functionalization of different parts of the molecule. For example, the use of both Boc and benzyl (Bn) protecting groups allows for selective deprotection, as the benzyl group can be removed by palladium-catalyzed hydrogenolysis while the Boc group remains intact. smolecule.com
Optimization of Reaction Conditions and Scalable Synthetic Routes
The efficient synthesis of azaspirocycles is highly dependent on the careful optimization of reaction parameters. Key factors such as solvent choice, temperature, and catalyst systems play a pivotal role in determining reaction yield, purity, and scalability. General principles for these optimizations are well-documented for the broader class of azaspiro[3.5]nonanes and provide a predictive framework for the synthesis of C-substituted derivatives like the 7-propyl variant.
Solvent Polarity and Temperature Effects
The selection of solvent and the control of temperature are critical for managing reaction kinetics and minimizing side reactions in the multi-step syntheses of azaspiro[3.5]nonanes. Studies on related compounds demonstrate that solvent polarity can profoundly influence the efficiency of cyclization steps.
For instance, in the synthesis of related spirocyclic systems, polar protic solvents have been shown to enhance the solubility of ionic intermediates, thereby favoring higher yields. Conversely, nonpolar solvents often result in negligible product formation. Temperature control is equally vital; low-temperature conditions (e.g., <0°C) are frequently employed during the introduction of sensitive functional groups to prevent undesired ring-opening reactions smolecule.com. In contrast, certain catalytic cyclization reactions, such as Ru(II)-catalyzed annulations, proceed efficiently at ambient temperatures, which helps to avoid the thermal degradation of starting materials or products smolecule.com.
Research on the synthesis of 2-methoxy-7-azaspiro[3.5]nonane provides a clear example of solvent effects on yield, as detailed in the table below.
Table 1: Effect of Solvent on the Yield of a Related Azaspiro[3.5]nonane Analog Data based on spiroannulation reactions for related compounds.
| Solvent | Yield (%) | Catalyst |
|---|---|---|
| Water | 85% | Piperidine (B6355638) |
| Ethanol | 75% | None |
| Toluene | Negligible | Not Applicable |
| Diethyl Ether | Negligible | Not Applicable |
Process Intensification for Multi-gram Scale Synthesis
Transitioning a synthetic route from laboratory-scale to a multi-gram or industrial scale introduces significant challenges that require process intensification. For azaspiro[3.5]nonane scaffolds, this involves developing robust, high-yield reactions that are both cost-effective and operationally simple.
Key features of scalable routes for related azaspiro compounds include:
High-Yield Cyclization: Utilizing efficient cyclization strategies to form the core spiro-system.
Minimal Purification: Designing steps that yield high-purity products to minimize the need for extensive chromatographic purification researchgate.net.
Use of Stable Reagents: Employing reagents and intermediates that are stable under the reaction conditions, avoiding the need for ultra-low temperatures or strictly anhydrous environments where possible google.com.
Synthesis of Functionalized Azaspiro[3.5]nonane Derivatives
The synthesis of functionalized azaspiro[3.5]nonane derivatives is crucial for their application in drug discovery, allowing for the fine-tuning of pharmacological properties. Methodologies often involve either building the scaffold with pre-installed functional groups or modifying the parent spirocycle post-synthesis.
One established method for creating C-substituted azaspiro[3.5]nonanes involves the diastereoselective addition of cycloalkanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines. This three-step procedure, which includes anion addition, ester reduction, and intramolecular cyclization, has been successfully applied to the synthesis of 1-phenyl-2-azaspiro[3.5]nonane beilstein-journals.org. This demonstrates a viable pathway for introducing substituents onto the azaspiro[3.5]nonane core with high stereocontrol.
Another approach involves the Reformatsky reaction, where the reagent derived from methyl 1-bromocyclohexanecarboxylate reacts with hydrazones to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides after intramolecular cyclization researchgate.net. Furthermore, the development of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlights how optimization of substituents on the piperidine nitrogen and an attached aryl group can lead to potent therapeutic agents nih.gov. These examples underscore the versatility of the azaspiro[3.5]nonane scaffold in accepting a wide range of functional groups to generate diverse chemical entities.
Chemical Reactivity and Derivatization of the Azaspiro 3.5 Nonane Core
Functional Group Interconversions on the Spirocyclic System
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to access new derivatives and build molecular complexity. solubilityofthings.com On the azaspiro[3.5]nonane scaffold, these transformations are crucial for introducing the desired physicochemical properties and biological activities.
Oxidation reactions are a primary method for introducing new functional groups, such as aldehydes, ketones, or carboxylic acids, which can serve as handles for further derivatization. Research on derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid demonstrates a practical application of oxidation on this spirocyclic system. univ.kiev.uaresearchgate.net Specifically, a primary alcohol on the azetidine (B1206935) ring can be efficiently oxidized to the corresponding aldehyde. univ.kiev.ua The use of Dess-Martin periodinane is effective for this transformation, converting a BOC-protected alcohol into an aldehyde, a versatile functional group for subsequent synthetic modifications. univ.kiev.uaresearchgate.net
Table 1: Example of Oxidation on an Azaspiro[3.5]nonane Derivative
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Dess-Martin periodinane | tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | univ.kiev.ua |
Reduction reactions are equally important for modifying the azaspiro[3.5]nonane core. These reactions can alter polarity, shape, and reactivity by converting carbonyls or esters into alcohols or by modifying nitrogen-containing groups. In the synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives, the reduction of a methyl ester to a primary alcohol was achieved using lithium aluminium hydride (LiAlH4). univ.kiev.uaresearchgate.net This transformation is a key step in creating precursors for further functionalization, such as the oxidation reaction mentioned previously. univ.kiev.ua The choice of reducing agent can also influence the outcome; for instance, harder reduction conditions using alane can lead to the reduction of both ester and carbamate (B1207046) groups, resulting in N-methylated amino alcohols. univ.kiev.ua
Table 2: Examples of Reduction on Azaspiro[3.5]nonane Derivatives
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | LiAlH₄ | tert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Selective ester reduction | univ.kiev.ua |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | Alane (AlH₃) | (2-methyl-2-azaspiro[3.3]heptan-1-yl)methanol | Ester and carbamate reduction | univ.kiev.ua |
*Note: While this example uses the related 2-azaspiro[3.3]heptane system, the principles of chemoselective reduction are directly applicable to the azaspiro[3.5]nonane core. univ.kiev.ua
Nucleophilic substitution reactions allow for the replacement of one functional group with another, which is a direct method for modifying the properties of the spirocyclic core. solubilityofthings.comub.edu For example, the hydroxyl group of an alcohol derivative, such as tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, can be converted into a better leaving group (e.g., a tosylate or mesylate). vanderbilt.edu This activated intermediate can then be displaced by various nucleophiles to introduce halides, azides, nitriles, or other functionalities, thereby enabling significant property modification. vanderbilt.edu The Finkelstein reaction, for instance, allows for the conversion of chlorides to iodides or bromides, further expanding the synthetic possibilities. vanderbilt.edu
Regioselective and Chemoselective Transformations
In molecules with multiple reactive sites, such as functionalized azaspiro[3.5]nonanes, achieving selectivity is paramount. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net The reduction of an ester with LiAlH4 in the presence of a BOC-carbamate is a prime example of a chemoselective transformation, as the ester is reduced while the carbamate remains intact under specific conditions. univ.kiev.ua
Regioselectivity, the preference for reaction at one position over another, is critical when functionalizing the spirocyclic rings. While specific studies on regioselective reactions of 7-propyl-1-azaspiro[3.5]nonane are not prevalent, the principles can be inferred from related systems. For instance, in substituted 2,7-diazaspiro[3.5]nonane systems, the two nitrogen atoms can be orthogonally protected, allowing for selective functionalization at one nitrogen while the other remains masked. nih.govresearchgate.net This strategy enables controlled, stepwise modification of the scaffold.
Exploration of Reaction Pathways for Structural Diversification
The azaspiro[3.5]nonane scaffold is a valuable starting point for creating libraries of diverse compounds for drug discovery. univ.kiev.ua Several strategies have been developed to explore reaction pathways for structural diversification.
One approach involves the synthesis of a core scaffold with multiple points for modification. For example, a series of 7-azaspiro[3.5]nonane derivatives were developed as GPR119 agonists by systematically optimizing two different substituents on the core: a piperidine (B6355638) N-capping group and an aryl group. nih.gov This modular approach allowed for the exploration of the structure-activity relationship and the identification of potent compounds. nih.gov
Another powerful strategy is the development of synthetic routes that yield scaffolds with differentiated reactive sites. The synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonanes provides a motif with two distinct secondary amine positions that can be independently functionalized through reactions like reductive amination or amidation. nih.gov
Modern synthetic methods also open new avenues for diversification. A visible-light-driven photocatalytic reaction has been used to construct complex spirocycles, including a 2-methylene-7-tosyl-7-azaspiro[3.5]nonane derivative. acs.org The reaction introduces a pendant halomethyl group, which serves as a versatile handle for subsequent derivatization, demonstrating how novel reaction pathways can facilitate structural diversification. acs.org
Modification of the Nitrogen Atom in the Azetidine Ring
The nitrogen atom within the four-membered azetidine ring is a key feature of the 1-azaspiro[3.5]nonane core, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. Its reactivity is governed by the inherent ring strain and the nature of its substituent. rsc.orgnih.gov
Modification of this nitrogen atom is a common strategy for tuning molecular properties. Standard techniques include N-alkylation, N-acylation, and N-sulfonylation. nih.gov A widely used approach is the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) or tosyl (Ts) group. univ.kiev.uaacs.org These groups not only modulate the reactivity of the nitrogen but can also be removed and replaced to allow for the introduction of other functionalities. For example, a Boc group can be removed under acidic conditions, and the resulting free amine can be derivatized, as demonstrated in the synthesis of a 7-tosyl-7-azaspiro[3.5]nonane from its Boc-protected precursor. acs.org
The basicity of the azetidine nitrogen is another critical property that can be modified. nih.gov The pKa of the nitrogen is highly sensitive to the electronic nature of its substituents. N-aryl azetidines, for instance, exhibit lower basicity due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. nih.gov This modulation of basicity is a crucial aspect of drug design, affecting properties such as solubility and target engagement.
Conformational Analysis and Stereochemical Considerations of Azaspiro 3.5 Nonanes
Conformational Rigidity Imparted by the Spirocyclic Junction
Spirocyclic systems, including 7-Propyl-1-azaspiro[3.5]nonane, possess a unique three-dimensional architecture that results in a notable degree of conformational rigidity when compared to more flexible linear molecules. This rigidity is a direct consequence of the spiro atom, a quaternary carbon shared by both the cyclobutane and piperidine (B6355638) rings. This structural feature restricts the independent motion of the two rings, locking them into specific spatial arrangements relative to each other.
Analysis of Ring Strain and Energetic Landscapes
The energetic landscape of 1-azaspiro[3.5]nonane systems is largely defined by the inherent ring strain of its constituent rings. Ring strain arises from a combination of angle strain, where bond angles deviate from ideal values, and torsional strain, resulting from the eclipsing of bonds on adjacent atoms.
The cyclobutane ring is characterized by significant angle strain due to its C-C-C bond angles of approximately 88°, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some torsional strain, the cyclobutane ring adopts a puckered or folded conformation. The piperidine ring, similar to cyclohexane (B81311), can adopt a stable chair conformation which effectively minimizes both angle and torsional strain. However, other conformations, such as the twist-boat, are also possible, though generally higher in energy.
| Ring System | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclobutane | 26.3 | 6.6 |
| Cyclohexane | ~0 | ~0 |
| Estimated Spiro[3.5]nonane | ~26-28 | ~3.0 |
This interactive table is based on data for parent carbocyclic rings. The presence of the nitrogen heteroatom and the propyl substituent in this compound would slightly alter these values.
Chirality in Substituted Azaspiro[3.5]nonane Systems
Chirality is a fundamental stereochemical consideration in substituted azaspiro[3.5]nonanes. The spirocyclic nature of these molecules can lead to chirality in several ways. Spiroatoms themselves can be centers of chirality, a phenomenon known as spirochirality or axial chirality, which arises from the non-planar, twisted arrangement of the two rings. wikipedia.org
In the case of this compound, the introduction of a propyl group at the C-7 position of the piperidine ring creates a stereogenic center. This gives rise to the possibility of two enantiomers, (R)-7-Propyl-1-azaspiro[3.5]nonane and (S)-7-Propyl-1-azaspiro[3.5]nonane, depending on the spatial orientation of the propyl group.
Furthermore, the nitrogen atom in the piperidine ring can also be a chiral center if it is bonded to three different groups and its lone pair of electrons is considered the fourth group. However, in simple amines, the nitrogen atom undergoes rapid pyramidal inversion at room temperature, which leads to a racemic mixture of interconverting R and S configurations. lumenlearning.com This inversion can be restricted if the nitrogen is part of a small ring or is quaternized. fiveable.me In this compound, this inversion is possible, meaning the nitrogen atom does not typically contribute to isolable stereoisomers. lumenlearning.com
The presence of multiple stereocenters or sources of chirality can lead to a variety of diastereomers, each with distinct physical, chemical, and biological properties. The specific stereochemistry is determined during the synthesis of the molecule.
Impact of Substituents on Conformation and Reactivity
Substituents on the azaspiro[3.5]nonane skeleton have a profound impact on the molecule's preferred conformation and its chemical reactivity. In this compound, the key substituent is the propyl group on the nitrogen atom.
The orientation of the N-propyl group will, in turn, influence the reactivity of the nitrogen's lone pair of electrons. An equatorially positioned lone pair is generally more sterically accessible for reactions with electrophiles compared to an axially oriented lone pair.
The table below summarizes the expected conformational preferences for substituents on the piperidine ring of the azaspiro system.
| Substituent Position | Substituent Type | Preferred Orientation | Rationale |
| N-7 (Nitrogen) | Alkyl (e.g., Propyl) | Equatorial | Minimizes 1,3-diaxial steric strain with axial hydrogens on the ring. |
| C-1, C-3, C-5 | Small Alkyl | Equatorial | Minimizes steric interactions. |
| C-1, C-3, C-5 | Bulky Alkyl | Equatorial | Strong preference to avoid significant 1,3-diaxial strain. |
This interactive table illustrates general principles of conformational analysis in piperidine rings.
The reactivity of the molecule is also influenced by the ring strain. The strained cyclobutane ring can be susceptible to ring-opening reactions under certain conditions, a reactivity pathway not typically available to the more stable piperidine ring. The specific placement and nature of substituents can modulate the ease of such reactions.
Computational and Theoretical Investigations of Azaspiro 3.5 Nonane Structures
Quantum Chemical Calculations for Structural Elucidation
For the parent 1-azaspiro[3.5]nonane scaffold, DFT calculations can determine the most stable conformation of the azetidine (B1206935) and cyclohexane (B81311) rings. The introduction of a propyl group at the C7 position, as in 7-Propyl-1-azaspiro[3.5]nonane, introduces additional conformational complexity. The orientation of the propyl group (axial vs. equatorial) significantly impacts the molecule's steric and electronic properties.
Key Research Findings:
Electronic Properties: The nitrogen atom in the azetidine ring is a key site for electronic interactions. Its lone pair of electrons can participate in various non-covalent interactions, which can be modeled using quantum chemical methods.
| Calculated Property | Method | Finding for Azaspiro[3.5]nonane Scaffold |
| Ground State Geometry | DFT (B3LYP/6-31G*) | The cyclohexane ring preferentially adopts a chair conformation. |
| Conformational Energy | DFT | The energy difference between axial and equatorial conformers of a substituent at C7 can be calculated to determine the most stable isomer. |
| Dipole Moment | DFT | The magnitude and direction of the molecular dipole moment can be predicted, providing insights into the molecule's polarity. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound in various environments. These simulations can provide a deeper understanding of how the molecule behaves over time, which is essential for predicting its interactions with biological macromolecules.
MD simulations on related azaspirocycles have been used to study their flexibility and the influence of solvent on their conformational preferences. For this compound, MD simulations could reveal the dynamic interplay between the rigid spiro center and the flexible propyl chain.
Key Research Findings:
Conformational Flexibility: Studies on similar spiro-compounds have demonstrated that while the spiro junction itself is rigid, the appended rings can exhibit considerable flexibility.
Solvent Effects: The presence of a solvent can influence the conformational equilibrium of the molecule. MD simulations can model these effects explicitly.
| Simulation Type | Objective | Potential Insights for this compound |
| Molecular Dynamics (MD) | To simulate the motion of the molecule over time. | Provides information on conformational flexibility, stability of different conformers, and intramolecular interactions. |
| Monte Carlo (MC) Simulations | To explore the conformational space of the molecule. | Can identify low-energy conformations and the relative populations of different conformers. |
Theoretical Studies of Reaction Mechanisms in Azaspiro[3.5]nonane Formation
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those leading to the formation of the azaspiro[3.5]nonane scaffold. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in optimizing reaction conditions and improving yields.
The synthesis of 1-azaspiro[3.5]nonanes can proceed through various routes, such as intramolecular cyclization reactions. Theoretical calculations can be employed to compare different proposed mechanisms and determine the most energetically favorable pathway.
Key Research Findings:
Transition State Analysis: Computational studies on similar ring-forming reactions have successfully identified the transition state structures and calculated the activation energies, providing a quantitative measure of the reaction's feasibility.
Reaction Pathway Elucidation: Theoretical calculations have been instrumental in understanding the stepwise versus concerted nature of cyclization reactions leading to spirocyclic systems.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to establish these relationships.
For the azaspiro[3.5]nonane scaffold, computational SAR studies can help in identifying the key structural features responsible for a particular biological effect. By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, introducing other substituents), researchers can predict how these changes will affect its activity.
Key Research Findings:
Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of functional groups required for biological activity. For azaspiro[3.5]nonane derivatives, the nitrogen atom and the spatial arrangement of substituents are likely to be key pharmacophoric features.
QSAR Models: These models correlate physicochemical properties (e.g., lipophilicity, electronic properties) with biological activity, enabling the prediction of the activity of new, unsynthesized compounds.
| Computational Method | Application in SAR | Relevance to this compound |
| Pharmacophore Modeling | Identifies the 3D arrangement of features necessary for biological activity. | Can define the key interaction points of the azaspiro[3.5]nonane scaffold with a biological target. |
| QSAR | Develops mathematical models to predict biological activity from chemical structure. | Can predict the activity of other 7-substituted-1-azaspiro[3.5]nonane derivatives. |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D steric and electrostatic fields of molecules to their biological activity. | Provides a more detailed understanding of the spatial requirements for activity. |
Predictive Modeling for Scaffold Design
Predictive modeling, powered by machine learning and artificial intelligence, is increasingly used to design novel molecular scaffolds with desired properties. These models can learn from existing data to generate new chemical structures that are likely to be active and possess favorable drug-like properties.
In the context of the azaspiro[3.5]nonane scaffold, predictive models can be trained on databases of known bioactive molecules to generate new derivatives with improved properties. For instance, a model could be developed to predict the binding affinity of 7-substituted-1-azaspiro[3.5]nonanes to a specific protein target, guiding the synthesis of the most promising candidates.
Key Research Findings:
Generative Models: These models can propose novel molecular structures based on a set of learned rules. They can be used to explore the chemical space around the azaspiro[3.5]nonane scaffold.
ADMET Prediction: Predictive models are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development.
Applications in Advanced Chemical Synthesis and Material Science Research
Role as Versatile Building Blocks for Complex Molecules
The 1-azaspiro[3.5]nonane scaffold is recognized as a versatile building block in organic and medicinal chemistry. biosynth.com Its distinct spirocyclic structure is a sought-after feature in modern drug discovery, offering a pathway to molecules with improved pharmacological profiles compared to simpler, linear or aromatic structures. whiterose.ac.uk The ability to functionalize the scaffold allows for the creation of diverse molecular libraries for screening against various biological targets. biosynth.comsmolecule.com
Derivatives of the core structure, such as those incorporating pyrrole (B145914) rings or other functional groups, are used to construct more elaborate molecules with potential applications in medicinal chemistry and materials science. smolecule.com The synthesis of these complex structures often relies on the foundational azaspiro[3.5]nonane framework to introduce specific spatial arrangements and properties. smolecule.comsmolecule.com
Intermediate in the Synthesis of Spirocyclic Natural Products
Spirocyclic motifs are prevalent in a wide array of natural products, many of which exhibit significant biological activity. nih.gov The 1-azaspiro[3.5]nonane framework serves as a key intermediate in the laboratory synthesis of such complex natural molecules. biosynth.com For instance, derivatives like 1-azaspiro[3.5]nonan-2-one are employed as crucial intermediates in the total synthesis of complex marine alkaloids like Tetrodotoxin (TTX) and its analogues. google.comgoogle.com The controlled construction of the spirocyclic core is a critical step in these multi-step synthetic pathways, enabling access to rare and medicinally important compounds. google.com
Development of Novel Scaffolds for Chemical Space Exploration
The exploration of novel chemical space is a primary objective in drug discovery, aiming to identify new molecular architectures with desirable biological activities. Spirocyclic scaffolds, particularly those containing heteroatoms like nitrogen, are of great interest because they introduce three-dimensionality, which is a key feature of successful drug candidates. nih.govresearchgate.net The 1-azaspiro[3.5]nonane core and its analogues are used to create libraries of unique compounds, expanding the accessible chemical space for high-throughput screening. researchgate.netnih.gov
Recent synthetic advancements, such as deoxygenative cross-coupling reactions, have provided efficient access to previously underexplored azaspiro[3.5]nonane systems, facilitating the rapid generation of diverse molecular scaffolds. nih.gov These methods allow for the combination of the azaspirocycle with other pharmacophoric fragments, leading to novel structures for medicinal chemistry programs. nih.gov
Exploration in Organic Light-Emitting Diode (OLED) Development
Spirocyclic compounds are widely utilized in materials science, particularly in the development of organic electronics. ontosight.aiacs.org While direct applications of 7-Propyl-1-azaspiro[3.5]nonane in OLEDs are not extensively documented, related azaspiro structures and other spiro-compounds are investigated for their potential in this field. ontosight.ai The rigid spiro-architecture can enhance the thermal and morphological stability of materials used in OLED devices, which is crucial for their performance and longevity. acs.org
Compounds with spiro-cores are used as host materials for emitting layers, as well as in charge-transporting layers within the OLED stack. acs.orgacs.org The three-dimensional nature of these molecules helps to prevent intermolecular aggregation, which can otherwise quench fluorescence and reduce device efficiency. acs.org Research into various azaspiro compounds suggests their utility in creating advanced materials for applications like OLEDs.
Formulation of Advanced Materials with Enhanced Properties
The unique structural properties of azaspiro[3.5]nonane derivatives make them attractive for the formulation of advanced materials with tailored characteristics. chemimpex.com The incorporation of the spirocyclic motif into polymer chains or other material matrices can impart enhanced properties such as durability, flexibility, and thermal stability. smolecule.comchemimpex.com
Research into related compounds like 2-Oxa-7-azaspiro[3.5]nonane highlights the potential for this class of molecules in creating innovative polymers and composites. chemimpex.com The ability to modify the scaffold allows for fine-tuning of the material's properties for specific high-performance applications. smolecule.comchemimpex.com
Utilisation in Specialty Coatings and Adhesives Research
In the field of materials science, azaspiro compounds are explored for their potential use in specialty coatings and adhesives. smolecule.comchemimpex.com The inclusion of spirocyclic structures can improve the adhesive properties and durability of coating formulations. chemimpex.com For example, derivatives of 2-Oxa-7-azaspiro[3.5]nonane are noted for their promise in this area. chemimpex.com While specific research on this compound is not prominent, the functional capabilities of the parent scaffold suggest its potential utility in developing new classes of coatings and adhesives with improved performance characteristics. echemi.com
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly crucial in modern organic synthesis, focusing on reducing waste, minimizing energy consumption, and using renewable resources. smolecule.com For the synthesis of 7-Propyl-1-azaspiro[3.5]nonane and related structures, several green approaches are being explored.
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative to traditional metal catalysts for the synthesis of chiral amines. researchgate.net Biocatalytic methods can be applied to the synthesis of azaspirocycles, potentially enabling the enantioselective production of this compound precursors. researchgate.netacs.org
Catalyst-Free Multicomponent Reactions: One-pot, multicomponent reactions represent a highly efficient and green strategy for constructing complex molecules like spiro-heterocycles from simple starting materials. rsc.orgsmolecule.com These methods reduce the number of synthetic steps, minimize solvent use, and often proceed without the need for expensive or toxic metal catalysts. smolecule.com
Sustainable Solvents and Conditions: Research is ongoing to replace hazardous organic solvents with greener alternatives, such as water or bio-derived solvents. rsc.org Additionally, solvent-free reaction conditions and microwave-assisted synthesis are being investigated to reduce energy consumption and reaction times for spirocycle synthesis. smolecule.com A Chinese patent describes a green synthesis method for a related dipyridyl derivative, highlighting the move towards more environmentally friendly processes in the broader field. google.com
Table 1: Comparison of Green Chemistry Metrics for Spirocycle Synthesis This table is illustrative and based on general findings in the field.
| Synthesis Strategy | Atom Economy | Energy Consumption | Solvent/Catalyst Toxicity | Waste Generation |
|---|---|---|---|---|
| Traditional Multistep | Low-Moderate | High | High | High |
| Multicomponent Reactions | High | Moderate | Low-Moderate | Low |
| Biocatalysis | High | Low | Low | Low |
| Flow Chemistry | High | Moderate | Variable | Low |
Expansion of Spirocyclic Chemical Space through Novel Methodologies
The exploration of novel synthetic methodologies is essential for expanding the accessible chemical space of spirocyclic compounds, including derivatives of this compound.
Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex molecular architectures. acs.org For instance, a domino radical bicyclization has been used to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org Similar strategies could be adapted for the azaspiro[3.5]nonane skeleton.
Cycloaddition Reactions: [2+2] and [3+2] cycloaddition reactions are powerful tools for constructing the strained ring systems found in spirocycles. rsc.orgrsc.orgresearchgate.net The Staudinger reaction, a [2+2] cycloaddition, is a common method for synthesizing β-lactams, which can be precursors to spiro-azacycles. rsc.orgresearchgate.net
Ring-Expansion and Rearrangement Reactions: Methodologies involving ring expansion of smaller cyclic precursors, such as cyclopropanes, have been developed to access spiro[pyrrolidin-3,3′-oxindoles]. rsc.org Such innovative rearrangements could potentially be applied to construct the azaspiro[3.5]nonane core.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control. researchgate.netmdpi.com
Enhanced Reaction Control: The precise control over parameters like temperature, pressure, and reaction time in microreactors allows for higher yields and purities. mdpi.comvapourtec.com Photochemical reactions, in particular, benefit from the consistent light penetration in flow systems. vapourtec.com
Automated Synthesis and Library Generation: Coupling flow chemistry with automated platforms enables the rapid synthesis and screening of compound libraries. manufacturingchemist.comnih.govresearchgate.net This high-throughput approach can accelerate the discovery of this compound derivatives with desired properties by systematically varying substituents. researchgate.netresearchsquare.comsynplechem.com A modular, automated flow synthesis has been successfully developed for spirocyclic tetrahydronaphthyridines, demonstrating the power of this approach for generating complex spirocycles from simple primary amines. nih.govresearchgate.netresearchsquare.com
Scalability: Flow chemistry provides a straightforward path for scaling up the production of target compounds from laboratory to industrial quantities, which is a crucial consideration for pharmaceutical applications. researchgate.net
Advanced Spectroscopic Techniques for Structural Characterization
Unambiguous structural elucidation is paramount in chemical synthesis. A combination of advanced spectroscopic techniques is essential for characterizing this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are fundamental for determining the connectivity and stereochemistry of the spirocyclic core. acs.orgchemmethod.com For related azaspiro[3.5]nonane structures, characteristic NMR shifts have been reported that help confirm the ring system. A Chinese patent for a related compound provides specific 1H NMR data. google.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. acs.orgevitachem.com Fragmentation patterns can provide further structural insights.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray analysis provides definitive proof of the three-dimensional structure, including relative and absolute stereochemistry. researchgate.net
Table 2: Key Spectroscopic Data for Azaspiro[3.5]nonane Scaffolds This table presents typical data ranges and types observed for related azaspiro compounds.
| Technique | Information Provided | Example Data Points (from related compounds) | Citation |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity, stereochemistry | δ 3.42 ppm (N-CH2-S coupling), δ 2.89 ppm (spiro carbon adjacent protons) | vulcanchem.com |
| ¹³C NMR | Carbon skeleton, functional groups | δ 71.3, 43.4, 37.3 ppm | |
| HRMS (ESI-TOF) | Exact mass, molecular formula confirmation | [M+H]⁺ calculated and found values | acs.org |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O) | ~3300 cm⁻¹ (N–H stretch) |
Application of Machine Learning in Azaspiro[3.5]nonane Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. preprints.org These computational tools can accelerate the development of novel compounds like this compound.
De Novo Molecular Design: Generative ML models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures with desired physicochemical and biological properties. acs.orgfrontiersin.org These models can explore the vast chemical space around the azaspiro[3.5]nonane scaffold to propose new derivatives for synthesis. acs.org
Retrosynthetic Analysis and Pathway Optimization: AI-powered platforms can predict viable synthetic routes for complex molecules, a process known as retrosynthesis. preprints.org These tools analyze vast reaction databases to suggest the most efficient and cost-effective pathways, reducing reliance on trial-and-error experimentation. preprints.org
Property Prediction: Machine learning algorithms can be trained to predict the properties of virtual compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles (ADME). techscience.com This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing. techscience.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Propyl-1-azaspiro[3.5]nonane, and how do reaction conditions affect yields?
- Methodology : The synthesis typically involves cyclization of precursors such as diazabicyclo[4.3.0]nonane or 2,7-diazaspiro[3.5]nonane derivatives. Key steps include optimizing catalysts (e.g., phase-transfer catalysts) and solvents to enhance cyclization efficiency. For example, derivatives with amide functions (e.g., compound 5b) achieve higher sigma receptor (S1R) binding affinity when synthesized under anhydrous conditions with controlled temperature (40–60°C) . Yield improvements are observed with lithium aluminum hydride reduction in multi-step protocols (>82% yield for 7-oxo analogs) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Characterization relies on spectroscopic techniques:
- NMR : Proton and carbon NMR verify ring connectivity and substituent placement.
- X-ray crystallography : Resolves spirocyclic geometry and stereochemistry (e.g., N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., 2,7-diazaspiro[3.5]nonane derivatives) .
Q. What initial pharmacological screening models assess the bioactivity of this compound derivatives?
- Methodology :
- In vitro binding assays : Radioligand displacement studies using S1R/S2R membranes (e.g., Ki values for compound 4b: S1R = 2.7 nM, S2R = 27 nM) .
- In vivo antiallodynic tests : Mechanical hypersensitivity models in mice (e.g., 20 mg/kg doses reversing pain responses via S1R antagonism) .
Advanced Research Questions
Q. How do computational methods like molecular docking inform structure-activity relationships (SAR) for sigma receptor ligands based on this scaffold?
- Methodology : Molecular dynamics simulations and docking (e.g., using Glu172 interactions in S1R) identify critical binding motifs. For instance, the 2,7-diazaspiro[3.5]nonane scaffold's salt bridge with Glu172 correlates with agonist/antagonist profiles. Functional assays validate predictions (e.g., compound 4b’s S1R agonism vs. 5b’s antagonism) .
Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy in neuropathic pain models?
- Methodology :
- Functional assays : Determine intrinsic activity (e.g., phenytoin assays to confirm antagonism/agonism). Compound 4b reversed BD-1063’s antiallodynic effect, revealing unanticipated agonism despite high S1R affinity .
- Pharmacokinetic profiling : Assess blood-brain barrier penetration and metabolic stability (e.g., spirocyclic frameworks often show enhanced stability vs. linear analogs) .
Q. What strategies optimize enantioselective synthesis of this compound stereoisomers?
- Methodology :
- Chiral catalysts : Use of BINOL-derived phosphoric acids for asymmetric cyclization.
- Chromatographic resolution : HPLC with chiral columns (e.g., separation of 6-oxa-2-azaspiro[3.5]nonan-1-one enantiomers) .
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., oxazolidinones) .
Q. How does the spirocyclic framework influence metabolic stability compared to non-spiro analogs?
- Methodology :
- In vitro microsomal assays : Compare half-life (t1/2) in liver microsomes. Spirocyclic compounds (e.g., 7-oxa-1-azaspiro[3.5]nonane) resist oxidative metabolism due to rigid geometry .
- Hydrogen-deuterium exchange (HDX) : Map solvent-accessible regions vulnerable to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
